molecular formula C11H6F3N3 B3375083 4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile CAS No. 1059539-29-5

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B3375083
CAS No.: 1059539-29-5
M. Wt: 237.18 g/mol
InChI Key: GSGOFCBABYDJOB-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety

Safety and Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding dust formation, using only under a chemical fume hood, not breathing in dust, vapor, mist, or gas, and not ingesting .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by nickel or other transition metals, which facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10-5-6-17(16-10)9-3-1-8(7-15)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOFCBABYDJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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